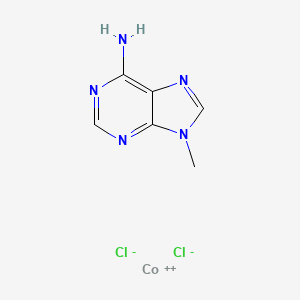
Cobalt-9-methyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-9-methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C6H7Cl2CoN5 and its molecular weight is 278.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Cobalt complexes, including Cobalt-9-methyladenine, have shown promise as therapeutic agents. The bioactive properties of cobalt derivatives can be harnessed in drug design, particularly in targeting specific biological pathways.
Biochemical Applications
This compound's interaction with biological molecules makes it a candidate for various biochemical applications:
- Anticancer Activity : Studies indicate that cobalt complexes can induce apoptosis in cancer cells through hypoxic mechanisms. For example, cobalt chloride has been shown to trigger autophagic apoptosis in drug-resistant glioblastoma cells, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : The complex has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent. Comparative studies show that cobalt complexes often exhibit enhanced biological activity compared to their parent ligands .
Materials Science Applications
This compound also finds applications in materials science, particularly in the development of catalysts and nanomaterials:
- Catalytic Properties : Cobalt-based catalysts have been utilized in Fenton-like reactions for environmental remediation processes, such as the degradation of organic pollutants like methyl orange. The efficiency of these catalysts can be significantly influenced by the incorporation of cobalt complexes .
- Nanotechnology : The unique properties of cobalt complexes allow for their use in creating nanomaterials with specific functionalities, such as magnetic hyperthermia for cancer treatment or targeted drug delivery systems that respond to external stimuli .
Case Study 1: Anticancer Efficacy
A study investigated the effects of cobalt chloride on glioblastoma cells, demonstrating that long-term exposure induced significant apoptosis through autophagy pathways. This research highlights the potential of cobalt complexes in treating aggressive cancers resistant to conventional therapies .
Case Study 2: Antimicrobial Activity
Research comparing the antimicrobial efficacy of cobalt(II) complexes with various ligands revealed that cobalt coordination significantly enhances antibacterial activity against strains like Staphylococcus aureus and Candida albicans. This underscores the importance of metal-ligand interactions in developing new antimicrobial agents .
Propriétés
Numéro CAS |
52639-70-0 |
|---|---|
Formule moléculaire |
C6H7Cl2CoN5 |
Poids moléculaire |
278.99 g/mol |
Nom IUPAC |
cobalt(2+);9-methylpurin-6-amine;dichloride |
InChI |
InChI=1S/C6H7N5.2ClH.Co/c1-11-3-10-4-5(7)8-2-9-6(4)11;;;/h2-3H,1H3,(H2,7,8,9);2*1H;/q;;;+2/p-2 |
Clé InChI |
MOAOXCKNNZNMLH-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |
SMILES canonique |
CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |
Synonymes |
cobalt-9-methyladenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















